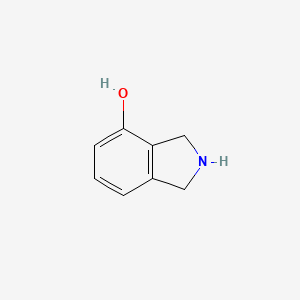

2,3-Dihydro-1H-isoindol-4-ol

Description

BenchChem offers high-quality 2,3-Dihydro-1H-isoindol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1H-isoindol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRQKHWUGHTSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922811 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118924-03-1 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-1H-isoindol-4-ol

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway to 2,3-Dihydro-1H-isoindol-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from commercially available starting materials and proceeds through a logical sequence of reactions, including nucleophilic aromatic substitution, imide formation, and selective reduction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies. Emphasis is placed on reaction mechanisms, optimization of conditions, and the practical application of protecting group chemistry to achieve the target molecule with high fidelity.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core is a privileged structural motif found in a variety of biologically active compounds and natural products.[1] Its rigid, bicyclic framework serves as a versatile template for the design of therapeutic agents targeting a wide range of biological targets. The introduction of a hydroxyl group at the 4-position of the isoindoline ring, as in 2,3-Dihydro-1H-isoindol-4-ol, provides a key functional handle for further molecular elaboration, enabling the exploration of structure-activity relationships and the development of novel drug candidates. This guide delineates a robust and reproducible synthetic route to this important building block.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 2,3-Dihydro-1H-isoindol-4-ol, suggests a convergent and efficient synthetic strategy. The core isoindoline ring can be constructed from a suitably functionalized phthalimide precursor through reduction of the imide carbonyl groups. The requisite 4-hydroxyphthalimide can, in turn, be synthesized from 4-hydroxyphthalic acid. A practical and scalable synthesis of 4-hydroxyphthalic acid can be achieved from 4-bromophthalic anhydride, a readily available starting material.

A critical consideration in this synthetic plan is the presence of the phenolic hydroxyl group, which is incompatible with strong reducing agents like Lithium Aluminum Hydride (LAH) that are typically employed for phthalimide reduction. Therefore, a protection-deprotection strategy is essential. The hydroxyl group will be masked with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the reductive conditions and can be readily cleaved under mild conditions to unveil the final product.

Synthetic Pathway and Experimental Protocols

The overall synthetic pathway is depicted below, followed by detailed, step-by-step protocols for each transformation.

Step 1: Synthesis of 4-Hydroxyphthalic Acid

This procedure is adapted from a known method for the hydroxylation of 4-bromophthalic anhydride.[2][3]

-

Reaction: 4-bromophthalic anhydride + KOH → 4-hydroxyphthalic acid

-

Reagents and Solvents: 4-bromophthalic anhydride, potassium hydroxide (KOH), copper(I) chloride (CuCl), dimethyl sulfoxide (DMSO), water, concentrated hydrochloric acid (HCl).

-

Protocol:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-bromophthalic anhydride (1.0 eq), copper(I) chloride (0.1 eq), potassium hydroxide (6.0 eq), and a 1:1 mixture of DMSO and water.

-

Stir the reaction mixture at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to 130 °C and maintain this temperature for 24 hours.

-

Cool the reaction mixture to room temperature and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxyphthalic acid.

-

The crude product can be purified by recrystallization from water.

-

| Parameter | Value | Reference |

| Typical Yield | 95% | [2] |

| Purity | >99% | [2] |

Step 2: Synthesis of 4-Hydroxyphthalimide

The conversion of phthalic acids to phthalimides can be achieved by heating with urea.

-

Reaction: 4-hydroxyphthalic acid + Urea → 4-hydroxyphthalimide

-

Reagents: 4-hydroxyphthalic acid, urea.

-

Protocol:

-

In a round-bottom flask, thoroughly mix 4-hydroxyphthalic acid (1.0 eq) and urea (2.0 eq).

-

Heat the mixture to 130-140 °C for 2 hours. The mixture will melt, and ammonia will be evolved.

-

Cool the reaction mixture to room temperature.

-

Add water to the solidified mass and break it up.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain 4-hydroxyphthalimide.

-

Step 3: Protection of the Phenolic Hydroxyl Group

To prevent interference during the reduction step, the phenolic hydroxyl group is protected as a silyl ether. The imide nitrogen is also protected with a Boc group to prevent its reduction.

-

Reaction: 4-hydroxyphthalimide + TBDMSCl → 4-(tert-butyldimethylsilyloxy)phthalimide

-

Reagents and Solvents: 4-hydroxyphthalimide, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), 4-(dimethylamino)pyridine (DMAP), tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF).

-

Protocol:

-

N-Boc Protection: Dissolve 4-hydroxyphthalimide (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add triethylamine (1.2 eq) and a catalytic amount of DMAP. Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl and brine, then dry over sodium sulfate and concentrate to give N-Boc-4-hydroxyphthalimide.

-

O-TBDMS Protection: Dissolve the N-Boc-4-hydroxyphthalimide (1.0 eq) in anhydrous DMF. Add imidazole (2.5 eq) and TBDMSCl (1.2 eq). Stir the reaction mixture at room temperature for 12-16 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

-

Step 4: Reduction to the Protected Isoindoline

The protected phthalimide is reduced to the corresponding isoindoline using a strong hydride reducing agent.[1][4]

-

Reaction: N-Boc-4-(tert-butyldimethylsilyloxy)phthalimide + LiAlH₄ → tert-butyl 4-(tert-butyldimethylsilyloxy)-1,3-dihydro-2H-isoindole-2-carboxylate

-

Reagents and Solvents: N-Boc-4-(tert-butyldimethylsilyloxy)phthalimide, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

-

Protocol:

-

To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-4-(tert-butyldimethylsilyloxy)phthalimide (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected isoindoline. This can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 5: Deprotection to Yield the Final Product

The silyl protecting group is selectively removed under mild conditions to afford the target 2,3-Dihydro-1H-isoindol-4-ol. The Boc group is also cleaved under these conditions.

-

Reaction: tert-butyl 4-(tert-butyldimethylsilyloxy)-1,3-dihydro-2H-isoindole-2-carboxylate + TBAF → 2,3-Dihydro-1H-isoindol-4-ol

-

Reagents and Solvents: tert-butyl 4-(tert-butyldimethylsilyloxy)-1,3-dihydro-2H-isoindole-2-carboxylate, tetrabutylammonium fluoride (TBAF), THF.

-

Protocol:

-

Dissolve the crude protected isoindoline (1.0 eq) in THF.

-

Add a 1M solution of TBAF in THF (1.5 eq) and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 2,3-Dihydro-1H-isoindol-4-ol.

-

Conclusion

This guide has detailed a robust and logical synthetic route for the preparation of 2,3-Dihydro-1H-isoindol-4-ol from readily accessible starting materials. The presented protocols, grounded in established chemical principles, offer a reliable pathway for obtaining this valuable building block for drug discovery and development. The strategic use of protecting groups is highlighted as a key element in successfully navigating the challenges posed by the multifunctional nature of the synthetic intermediates. Researchers and scientists can utilize this comprehensive guide to confidently synthesize 2,3-Dihydro-1H-isoindol-4-ol and further explore its potential in the creation of novel therapeutic agents.

References

-

Synthesis of (a) 4-Hydroxyphthalic Acid. PrepChem.com. [Link]

- CN101258139A - The preparation method of 3-hydroxyphthalic anhydride.

-

Protecting Groups. chem.iitb.ac.in. [Link]

-

Appendix 6: Protecting groups. Oxford Learning Link. [Link]

-

Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- 4-Hydroxyphthalic Acid: A Key Intermediate for Specialty Chemical Synthesis. [No specific source link available]

- CN104341293A - Preparation method of 4-hydroxyphthalic acid.

-

Protection for Phenols and Catechols | Request PDF. ResearchGate. [Link]

- JPS61140578A - Method for producing 4-hydroxyphthalic anhydride.

-

N-Hydroxyphthalimide. Wikipedia. [Link]

-

Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. ResearchGate. [Link]

-

Synthesis of N‐hydroxyimides 1–4. ResearchGate. [Link]

-

Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

- Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. [No specific source link available]

-

Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. [Link]

-

Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]

-

Looking for advice on protecting phenol in presence of primaril alcohol. Reddit. [Link]

-

The chemistry of isoindole natural products. PMC - NIH. [Link]

Sources

A Spectroscopic Investigation of 2,3-Dihydro-1H-isoindol-4-ol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-Dihydro-1H-isoindol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in the public domain, this document presents a scientifically-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and analytical properties of this molecule.

Introduction to 2,3-Dihydro-1H-isoindol-4-ol

2,3-Dihydro-1H-isoindol-4-ol, also known as 4-hydroxyisoindoline, belongs to the isoindoline family of bicyclic compounds. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a hydroxyl group at the 4-position of the benzene ring is anticipated to modulate the molecule's physicochemical properties, such as solubility and potential for hydrogen bonding, which are critical for drug-receptor interactions.

A plausible synthetic route to 2,3-Dihydro-1H-isoindol-4-ol involves the reduction of 4-hydroxyphthalimide. This transformation can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which would reduce both the amide carbonyl groups of the phthalimide to the corresponding amine.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2,3-Dihydro-1H-isoindol-4-ol are detailed below. These predictions are based on the analysis of substituent effects and comparison with known spectra of related isoindoline and substituted benzene derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their connectivity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-5, H-6, H-7 | 6.7 - 7.2 | m | - | Aromatic protons on the benzene ring, with their chemical shifts influenced by the electron-donating hydroxyl and amino groups. The overlapping signals are expected to appear as a complex multiplet. |

| H-1, H-3 | ~4.0 - 4.5 | s | - | The two methylene groups (CH₂) of the isoindoline ring are chemically equivalent and are expected to appear as a singlet due to the rapid conformational flexing of the five-membered ring. These protons are adjacent to the nitrogen atom, which deshields them. |

| -OH | ~5.0 - 6.0 | br s | - | The chemical shift of the phenolic hydroxyl proton is variable and depends on concentration, solvent, and temperature. It is expected to be a broad singlet that can exchange with D₂O. |

| -NH | ~2.0 - 3.0 | br s | - | The chemical shift of the secondary amine proton is also variable and will appear as a broad singlet that can exchange with D₂O. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-4 | ~150 - 155 | The carbon atom attached to the hydroxyl group is expected to be significantly deshielded. |

| C-7a | ~140 - 145 | Aromatic quaternary carbon at the ring junction, deshielded by the adjacent nitrogen and the aromatic system. |

| C-3a | ~130 - 135 | Aromatic quaternary carbon at the other ring junction. |

| C-5, C-6, C-7 | ~115 - 130 | Aromatic methine carbons, with their chemical shifts influenced by the positions relative to the hydroxyl and amino groups. |

| C-1, C-3 | ~50 - 55 | The two equivalent methylene carbons of the isoindoline ring, shielded compared to the aromatic carbons but deshielded by the adjacent nitrogen atom. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 2,3-Dihydro-1H-isoindol-4-ol are summarized below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| O-H (Phenol) | 3200 - 3600 | Strong, Broad | Stretching |

| N-H (Amine) | 3300 - 3500 | Medium | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-N (Amine) | 1250 - 1350 | Medium | Stretching |

| C-O (Phenol) | 1150 - 1250 | Strong | Stretching |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion and Fragmentation

For 2,3-Dihydro-1H-isoindol-4-ol (C₈H₉NO), the expected molecular weight is approximately 135.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 135.

Key predicted fragmentation pathways include:

-

Loss of H₂O: A peak at m/z 117, corresponding to the loss of a water molecule from the molecular ion, is plausible due to the presence of the hydroxyl group.

-

Loss of CH₂NH: Fragmentation of the isoindoline ring could lead to the loss of a CH₂NH radical, resulting in a peak at m/z 106.

-

Retro-Diels-Alder type fragmentation: While less common for this specific ring system, some degree of ring cleavage is expected.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and can affect the chemical shifts of labile protons.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a common method. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Logical Framework for Spectroscopic Analysis

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of a novel compound like 2,3-Dihydro-1H-isoindol-4-ol.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic profile of 2,3-Dihydro-1H-isoindol-4-ol. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound or its derivatives. It is imperative to underscore that the spectral data herein are theoretical and await experimental verification. Future work should focus on the synthesis and full experimental characterization of 2,3-Dihydro-1H-isoindol-4-ol to validate and refine the predictions made in this guide.

References

-

While no direct experimental data for 2,3-Dihydro-1H-isoindol-4-ol was found, the principles and comparative data used for these predictions are based on established knowledge in the field of organic spectroscopy. For general principles and reference data, readers are directed to standard textbooks and databases on NMR, IR, and MS. The synthesis of related isoindoline derivatives has been reported in various publications, which can serve as a starting point for the synthesis of the title compound.[1] The reduction of phthalimides is a well-established reaction in organic synthesis.

Sources

An In-depth Technical Guide on the Potential Therapeutic Targets of 2,3-Dihydro-1H-isoindol-4-ol

Foreword: Unlocking the Therapeutic Potential of the Isoindoline Scaffold

The isoindoline heterocyclic core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a variety of clinically significant drugs.[1][2] From the immunomodulatory effects of thalidomide and its analogs like lenalidomide in treating multiple myeloma to the antihypertensive and diuretic properties of other derivatives, the versatility of the isoindoline framework is well-established.[1] The core structure, a fusion of a benzene ring with a five-membered nitrogen-containing ring, provides a unique three-dimensional architecture amenable to diverse chemical modifications, allowing for the fine-tuning of interactions with a wide array of biological targets.[2]

This guide delves into the untapped therapeutic potential of a specific, less-explored analog: 2,3-Dihydro-1H-isoindol-4-ol . While direct extensive research on this particular molecule is nascent, the wealth of data on the broader isoindoline and isoindolinone classes allows us to formulate well-grounded hypotheses regarding its potential therapeutic targets. We will explore these potential avenues, grounded in the established pharmacology of its structural relatives, and provide a comprehensive roadmap for the experimental validation of these targets. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols to drive the discovery of novel therapeutics based on this promising scaffold.

Part 1: Hypothesizing Therapeutic Targets from Analog-Based Evidence

The known biological activities of isoindoline derivatives provide a logical starting point for identifying potential therapeutic targets for 2,3-Dihydro-1H-isoindol-4-ol. The following sections outline key therapeutic areas and putative molecular targets, supported by evidence from structurally related compounds.

Oncology: A Multifaceted Approach to Cancer Therapy

The isoindoline scaffold is most famously associated with its potent anti-cancer properties, particularly in the context of hematological malignancies.[1] The mechanisms are often complex, involving the modulation of the tumor microenvironment and direct cytotoxic effects.

Potential Targets:

-

Cereblon (CRBN): This is the primary target of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. Binding of these isoindoline-containing drugs to CRBN, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This is a key mechanism in the treatment of multiple myeloma. Given the structural similarities, it is plausible that 2,3-Dihydro-1H-isoindol-4-ol could be chemically modified to interact with CRBN.

-

Microtubule Dynamics: Certain indoline derivatives have been shown to disrupt microtubule assembly by binding to the colchicine-binding site on tubulin.[3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] The rigid bicyclic structure of the isoindoline core could serve as a pharmacophore for tubulin inhibition.

-

Carbonic Anhydrases (CAs): Novel isoindolinone derivatives have demonstrated inhibitory activity against human carbonic anhydrase I and II isozymes.[4] CAs are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival and proliferation.

Table 1: Anticancer Activities of Representative Isoindoline Derivatives

| Compound Class | Specific Derivative Example | Cancer Type | Mechanism of Action | Reference |

| Isoindoline-1,3-dione (Phthalimide) | Lenalidomide | Multiple Myeloma | Cereblon (CRBN) binding, leading to degradation of Ikaros/Aiolos | [1] |

| Isoindoline-1,3-dione | 2-(4-Azidobutyl)isoindoline-1,3-dione | Various cell lines | Induction of apoptosis, cell cycle arrest | [5] |

| Indoline-sulfonamide | N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30) | Various cell lines | Disruption of microtubule assembly | [3] |

| Isoindolinone | Novel synthesized derivatives (e.g., 2c, 2f) | A549 (Lung Carcinoma) | Carbonic Anhydrase inhibition, dose-dependent anticancer activity | [4] |

Neurodegenerative and Neurological Disorders: Modulating Central Nervous System Targets

The isoindoline scaffold has also been explored for its potential in treating neurological conditions, leveraging its ability to cross the blood-brain barrier and interact with key CNS targets.

Potential Targets:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. Several isoindoline-1,3-dione derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE.[6] The isoindoline core can act as a scaffold to position functional groups that interact with the active sites of these enzymes.

-

Nootropic Activity: Derivatives of 2,3-dihydro-1H-isoindol-1-one, structurally related to piracetam, have demonstrated nootropic effects in preclinical models, suggesting a potential to enhance cognitive function.[7] The precise molecular targets for these effects are yet to be fully elucidated but may involve modulation of neurotransmitter systems or synaptic plasticity.

-

Anti-platelet Aggregation and Antioxidant Pathways: In the context of ischemic stroke, certain 3-alkyl-2,3-dihydro-1H-isoindol-1-one derivatives have shown potent anti-platelet aggregation activity and the ability to scavenge free radicals.[8] This suggests potential interactions with targets such as ADP receptors on platelets or enzymes involved in oxidative stress.

Inflammatory and Infectious Diseases

The anti-inflammatory properties of isoindoline derivatives are well-documented, and emerging evidence points to their potential as antimicrobial agents.

Potential Targets:

-

Pro-inflammatory Cytokine Production: The water-soluble components of tea tree oil, including terpinen-4-ol, have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-10 by activated human monocytes.[9] While not an isoindoline, the "ol" moiety on 2,3-Dihydro-1H-isoindol-4-ol suggests a potential for similar interactions.

-

Bacterial Cell Wall Synthesis and Biofilm Formation: Some indolylquinazolinone derivatives have shown potent antibacterial activity against pathogens like Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[10] Additionally, terpinen-4-ol has demonstrated the ability to inhibit biofilm formation, a key virulence factor for many bacteria.[11] The isoindoline scaffold could be a starting point for developing novel antibiotics that target these pathways.

Part 2: A Step-by-Step Experimental Workflow for Target Validation

The following section outlines a comprehensive, multi-tiered approach to systematically investigate and validate the potential therapeutic targets of 2,3-Dihydro-1H-isoindol-4-ol.

Workflow for Target Identification and Validation

Caption: A tiered workflow for target identification and validation.

Detailed Experimental Protocols

Protocol 1: Molecular Docking Screen

Objective: To computationally predict the binding affinity of 2,3-Dihydro-1H-isoindol-4-ol and its rationally designed analogs against a library of potential protein targets identified from the literature.

Methodology:

-

Ligand Preparation:

-

Generate a 3D structure of 2,3-Dihydro-1H-isoindol-4-ol using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Generate a library of virtual analogs by adding functional groups known to enhance binding to the target classes of interest (e.g., adding a glutarimide moiety for CRBN, or a substituted benzyl ring for AChE).

-

-

Target Preparation:

-

Download the 3D crystal structures of potential targets from the Protein Data Bank (PDB) (e.g., CRBN, AChE, tubulin).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site based on the co-crystallized ligand or using a binding site prediction tool.

-

-

Docking Simulation:

-

Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the defined binding sites of the target proteins.

-

Generate multiple binding poses for each ligand.

-

-

Analysis:

-

Rank the ligands based on their predicted binding energies (docking scores).

-

Visually inspect the top-scoring poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's active site residues.

-

Prioritize compounds and targets for in vitro validation based on favorable docking scores and interaction patterns.

-

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To quantify the inhibitory activity of 2,3-Dihydro-1H-isoindol-4-ol and its analogs against AChE.

Methodology (based on Ellman's method):

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

25 µL of the test compound at various concentrations (serially diluted).

-

125 µL of assay buffer.

-

50 µL of DTNB solution.

-

-

Incubate at 25°C for 5 minutes.

-

Add 25 µL of ATCI solution to initiate the reaction.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a vehicle control (DMSO).

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a dose-response curve.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of a lead compound with its putative intracellular target in a cellular context.

Methodology:

-

Cell Treatment:

-

Culture cells expressing the target protein to near confluency.

-

Treat the cells with the test compound at a desired concentration or with a vehicle control.

-

Incubate for a sufficient time to allow the compound to enter the cells and bind to the target.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3 minutes).

-

Immediately cool the samples on ice.

-

-

Protein Extraction and Analysis:

-

Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or sonication).

-

Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble target protein in the supernatant at each temperature using Western blotting or another protein quantification method (e.g., ELISA).

-

-

Data Analysis:

-

Generate a "melting curve" for the target protein by plotting the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming direct engagement.

-

Part 3: Visualizing Potential Mechanisms of Action

Understanding the downstream consequences of target engagement is critical. The following diagrams illustrate potential signaling pathways that could be modulated by 2,3-Dihydro-1H-isoindol-4-ol derivatives.

Potential Anti-Cancer Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Hypothetical pathway of microtubule disruption.

Potential Neuroprotective Signaling Pathway: Cholinesterase Inhibition

Caption: Mechanism of cognitive enhancement via AChE inhibition.

Conclusion and Future Directions

The 2,3-Dihydro-1H-isoindol-4-ol scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. By leveraging the extensive knowledge base of the broader isoindoline class, we can rationally hypothesize and systematically investigate a range of potential therapeutic targets in oncology, neuroscience, and beyond. The experimental workflows and protocols detailed in this guide provide a robust framework for moving from hypothesis to validated lead compound. Future research should focus on synthesizing a focused library of 2,3-Dihydro-1H-isoindol-4-ol analogs, guided by in silico modeling, to probe these potential targets and uncover new biological activities. The integration of phenotypic screening with target-based approaches will be crucial in fully elucidating the therapeutic potential of this versatile chemical scaffold.

References

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (URL: )

- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Deriv

- The Role of Isoindoline in Pharmaceutical Drug Development. (URL: )

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC - NIH. (URL: )

- The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide - Benchchem. (URL: )

- Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally rel

- Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent - PMC - PubMed Central. (URL: )

- The chemistry of isoindole n

- Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Prepar

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. (URL: )

- The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H) - PubMed. (URL: )

- Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. (URL: )

- Manipulation of indoleamine 2,3 dioxygenase; a novel therapeutic target for tre

- A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed. (URL: )

- (PDF)

- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv

- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)

- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC - PubMed Central. (URL: )

- Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila - MDPI. (URL: )

- Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PubMed. (URL: )

- Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil)

- Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC - NIH. (URL: )

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of 2,3-Dihydro-1H-isoindol-4-ol

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery.[1][2] In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, provide a rapid and cost-effective framework for evaluating the therapeutic potential of novel chemical entities.[1] This guide presents a comprehensive, technically-grounded workflow for the in silico analysis of 2,3-Dihydro-1H-isoindol-4-ol, a molecule belonging to the isoindoline class of compounds which have shown promise against various biological targets.[3][4][5] We will navigate the entire computational pipeline, from initial ligand characterization and target selection to the intricacies of molecular docking and the critical analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction: The Rationale for In Silico Investigation

Computer-Aided Drug Design (CADD) has become an indispensable component of modern pharmaceutical research, enabling the efficient screening of vast chemical libraries and the prioritization of candidates with the highest likelihood of success.[1][6] The core principle of CADD lies in its ability to predict the interaction between a small molecule (a ligand) and its biological target, typically a protein.[6] This predictive power allows researchers to focus their resources on the most promising compounds, significantly reducing the time and expense associated with traditional drug discovery methods.[1]

This guide uses 2,3-Dihydro-1H-isoindol-4-ol as a case study to illustrate a robust in silico workflow. The isoindoline scaffold is of significant interest in medicinal chemistry, with derivatives demonstrating activity against a range of enzymes, including those involved in neurodegenerative diseases and inflammation.[4][5][7]

Ligand Characterization: Understanding 2,3-Dihydro-1H-isoindol-4-ol

A thorough understanding of the ligand's physicochemical properties is the foundational step in any docking study. For 2,3-Dihydro-1H-isoindol-4-ol, we begin by gathering its essential chemical information.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [8] |

| Molecular Weight | 135.16 g/mol | [8] |

| CAS Number | 118924-03-1 | [8] |

| SMILES | OC1=CC=CC2=C1CNC2 | [8] |

These properties are crucial for subsequent steps, such as ADMET prediction and the calculation of various molecular descriptors.

Ligand Preparation Protocol

For accurate docking simulations, the 2D structure of the ligand must be converted into a 3D conformation with an optimized geometry and appropriate protonation state.[9][10][11]

Step-by-Step Ligand Preparation:

-

2D to 3D Conversion: The SMILES string of 2,3-Dihydro-1H-isoindol-4-ol is used as input for a molecular modeling software (e.g., MarvinSketch, ChemDraw) to generate an initial 3D structure.[10][12]

-

Protonation at Physiological pH: The structure is then subjected to a protonation analysis at a physiological pH of 7.4.[9][13] This ensures that the ionization states of acidic and basic functional groups are correctly represented.

-

Energy Minimization: The 3D structure is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for ensuring that the ligand's geometry is realistic.[14]

-

File Format Conversion: The prepared ligand is saved in a PDBQT file format, which is required by AutoDock Vina.[13] This format includes atomic coordinates, partial charges, and information about rotatable bonds.[13]

Caption: Workflow for preparing the ligand for molecular docking.

Target Selection and Preparation: A Rationale-Driven Approach

While there is no explicitly documented biological target for 2,3-Dihydro-1H-isoindol-4-ol, the broader class of isoindoline derivatives has shown inhibitory activity against several enzymes.[4][5][7] Notably, derivatives of 1H-isoindole-1,3(2H)-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[4][5] Given the structural similarity, we will proceed with human acetylcholinesterase (AChE) as a hypothetical, yet plausible, biological target for our in silico study.

We will use the crystal structure of human AChE complexed with the inhibitor Donepezil (PDB ID: 4EY7) for our docking simulations.

Protein Preparation Protocol

The raw PDB file of the protein requires several preparation steps to make it suitable for docking.[11][12][14]

Step-by-Step Protein Preparation:

-

Removal of Non-essential Molecules: All water molecules, co-crystallized ligands (Donepezil in this case), and any other heteroatoms not essential for the protein's structural integrity are removed from the PDB file.[12][14]

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein.[12][14] This is crucial for defining the correct hydrogen bonding network.

-

Assignment of Partial Charges: Partial charges are assigned to each atom of the protein. Kollman charges are a common choice for this step.[15]

-

File Format Conversion: The prepared protein is saved in the PDBQT file format for use with AutoDock Vina.[15]

Caption: Workflow for preparing the protein target for docking.

Molecular Docking: Simulating the Protein-Ligand Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6] We will use AutoDock Vina, a widely used and validated docking program, for this purpose.[16]

Defining the Binding Site

The binding site is the region of the protein where the ligand is expected to bind. For our study, we will define the binding site based on the location of the co-crystallized ligand (Donepezil) in the original PDB file. A grid box is created around this site, encompassing the key amino acid residues known to be involved in ligand binding.[16]

Docking Simulation Protocol

Step-by-Step Docking Simulation:

-

Grid Box Generation: A grid box is defined to encompass the active site of AChE. The dimensions and center of the grid box are crucial parameters that dictate the search space for the docking algorithm.[16]

-

Configuration File: A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate.[13]

-

Running AutoDock Vina: The docking simulation is initiated from the command line, using the configuration file as input.[17] Vina will then explore different conformations of the ligand within the defined binding site and score them based on its scoring function.[18]

-

Output Analysis: The output of the docking simulation is a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).[18] A log file is also generated, which contains detailed information about the docking run, including the binding energy for each pose.[17]

Caption: The overall workflow for molecular docking with AutoDock Vina.

Analysis of Docking Results: From Data to Insights

The analysis of docking results is a multi-faceted process that involves evaluating binding affinities, visualizing binding poses, and identifying key molecular interactions.[19][20]

Binding Affinity

The binding affinity, reported as a negative value in kcal/mol, represents the predicted free energy of binding.[19] A more negative value indicates a stronger predicted binding affinity.[19] It is important to note that this is a predicted value and should be used for comparative purposes rather than as an absolute measure.

Visualization of Binding Poses

The predicted binding poses of 2,3-Dihydro-1H-isoindol-4-ol within the active site of AChE should be visualized using molecular graphics software such as PyMOL or Discovery Studio.[21][22][23] This allows for a qualitative assessment of the docking results.

Key aspects to visualize and analyze include:

-

Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein's amino acid residues.[19] Hydrogen bonds are strong indicators of a stable interaction.

-

Hydrophobic Interactions: Observe any hydrophobic interactions between the non-polar regions of the ligand and the protein.[3]

-

Pi-Pi Stacking: Look for pi-pi stacking interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine).

-

Root Mean Square Deviation (RMSD): If a known active conformation exists, the RMSD between the docked pose and the known conformation can be calculated. An RMSD value of less than 2.0 Å is generally considered a good result.[19][20]

Interpreting the Interactions

A thorough analysis of the interactions can provide insights into the mechanism of binding. For example, the formation of a hydrogen bond with a specific serine residue in the active site could be a critical factor for inhibitory activity. This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity.[24]

Caption: A logical workflow for the analysis of molecular docking results.

ADMET Prediction: Assessing Drug-Likeness

A promising binding affinity is only one aspect of a successful drug candidate. The compound must also possess favorable ADMET properties.[1][25][26] In silico ADMET prediction tools can provide an early indication of a compound's potential liabilities.[27][28][29]

Key ADMET Parameters

A variety of online tools and software packages (e.g., SwissADME, ADMETlab) can be used to predict the following properties for 2,3-Dihydro-1H-isoindol-4-ol:

| ADMET Parameter | Description | Importance |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Predicts oral bioavailability. |

| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption and distribution. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB. | Important for drugs targeting the central nervous system. |

| CYP450 Inhibition | The potential of a compound to inhibit cytochrome P450 enzymes. | Predicts potential drug-drug interactions. |

| Hepatotoxicity | The potential of a compound to cause liver damage. | A major safety concern. |

| Ames Mutagenicity | The potential of a compound to cause DNA mutations. | A critical indicator of carcinogenicity. |

Interpreting ADMET Predictions

The predicted ADMET profile of 2,3-Dihydro-1H-isoindol-4-ol should be carefully evaluated. Any predicted liabilities, such as poor solubility or potential toxicity, would need to be addressed through chemical modification in subsequent lead optimization studies.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the investigation of 2,3-Dihydro-1H-isoindol-4-ol. By following this structured approach, researchers can efficiently evaluate the potential of this and other novel compounds as drug candidates. The insights gained from molecular docking and ADMET prediction provide a strong foundation for further experimental validation, including in vitro enzyme assays and cell-based studies. The iterative cycle of computational prediction and experimental testing is a powerful paradigm for accelerating the discovery of new medicines.

References

- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?

- MDPI. (2026, January 15).

- Quora. (2021, September 20). How does one prepare proteins for molecular docking?

- ResearchGate.

- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.

- JMPAS.

- AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina.

- PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.

- ACS Publications. (2023, October 10). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.

- ResearchGate. 1 Overview of typical CADD workflow.

- Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL.

- Deep Origin.

- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.

- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?

- CD ComputaBio. Analysis and Mapping of Molecular Docking Results.

- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.

- Eagon Research Group. Vina Docking Tutorial.

- ResearchGate.

- Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction.

- Read the Docs. Basic docking — Autodock Vina 1.2.

- ADMET-AI. ADMET-AI.

- Aurlide. (2025, September 27).

- Ligands preparation: Significance and symbolism. (2024, December 11).

- NVIDIA.

- Benchchem.

- MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

- Session 4: Introduction to in silico docking.

- YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc..

- PMC - NIH. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.

- UCSF DOCK. Tutorial: Prepping Molecules.

- ResearchGate. (2019, September 20).

- ResearchGate. (2013, February 14). Visualization Molecular Docking using PyMol or LigPlot.

- ResearchGate.

- KNIME. (2021, January 24). Tutorials for Computer Aided Drug Design in KNIME.

- YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.

- YouTube. (2022, May 12). Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7.

- YouTube. (2022, October 27). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners.

- Ten quick tips to perform meaningful and reproducible molecular docking calcul

- BLDpharm. 118924-03-1|2,3-Dihydro-1H-isoindol-4-ol.

- PubChem. 2,3-dihydro-1H-isoindole hydrochloride.

- Echemi. 1H-Isoindol-1-one,2,3-dihydro-4-methoxy-(9CI).

- ResearchGate. (2025, October 12). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

- ChemBK. (2024, April 9). 1H-isoindol-1-one, 2,3-dihydro-.

- Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jmpas.com [jmpas.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 118924-03-1|2,3-Dihydro-1H-isoindol-4-ol|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Ligands preparation: Significance and symbolism [wisdomlib.org]

- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. eagonlab.github.io [eagonlab.github.io]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 21. medium.com [medium.com]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. aurlide.fi [aurlide.fi]

- 27. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 28. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 29. ADMET-AI [admet.ai.greenstonebio.com]

Introduction: The Isoindoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-isoindol-4-ol

The 2,3-dihydro-1H-isoindole, commonly known as the isoindoline scaffold, represents a "privileged structure" in medicinal chemistry.[1] Its rigid, bicyclic framework is present in a wide array of pharmacologically active compounds, demonstrating significant therapeutic potential.[2][3] Derivatives of this scaffold have been investigated for diverse biological activities, including antiviral effects and as high-affinity ligands for critical CNS targets like the dopamine D3 receptor.[3][4]

The specific analogue, 2,3-Dihydro-1H-isoindol-4-ol, incorporates a phenolic hydroxyl group, a feature that profoundly influences its physicochemical profile and, consequently, its potential as a drug candidate or research tool. Understanding properties such as solubility, lipophilicity (LogP), and ionization state (pKa) is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, thereby guiding rational drug design and formulation development.

This guide provides a comprehensive analysis of the core physicochemical attributes of 2,3-Dihydro-1H-isoindol-4-ol. Due to the limited publicly available experimental data for this specific molecule, we will focus on the authoritative, standardized protocols required for their empirical determination, explaining the causality behind each experimental choice. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical, in-depth understanding of how to characterize this and similar novel chemical entities.

Section 1: Core Molecular Attributes

The foundational properties of a molecule define its identity and provide the basis for all further physicochemical analysis. The key identifiers for 2,3-Dihydro-1H-isoindol-4-ol are summarized below.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₈H₉NO | [5] |

| Molecular Weight | 135.16 g/mol | [5] |

| CAS Number | 118924-03-1 | [5] |

| SMILES Code | OC1=CC=CC2=C1CNC2 | [5] |

Section 2: Key Physicochemical Properties & Experimental Determination

The interaction of a drug candidate with a biological system is governed by its physicochemical properties. Here, we detail the significance of lipophilicity, solubility, and ionization state, and provide field-proven protocols for their measurement.

Lipophilicity (LogP): Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most critical parameters in drug design. It is quantified as the logarithm of the partition coefficient (LogP), typically measured between n-octanol and water.[6][7] This value dictates a molecule's ability to cross biological membranes, its binding affinity to protein targets, and its aqueous solubility.[6] A LogP value that is too high can lead to poor absorption due to low solubility and high metabolic clearance, while a value that is too low may prevent the molecule from crossing cell membranes to reach its target.

The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning at equilibrium.[6][8]

Causality Behind Experimental Choices:

-

n-Octanol: This solvent is chosen because its long alkyl chain and polar hydroxyl headgroup provide a surrogate environment for the amphiphilic nature of biological membranes.

-

Pre-saturation: Saturating the n-octanol with water and the water with n-octanol prior to the experiment is a critical step to prevent volume changes during partitioning, which would otherwise introduce significant error.

-

Equilibration: Vigorous shaking followed by a resting period allows the system to reach thermodynamic equilibrium, ensuring the measured concentration ratio is a true reflection of the partition coefficient.

-

Phase Separation: Centrifugation is essential to cleanly separate the two phases, preventing cross-contamination which is a common source of error, especially with compounds that may act as surfactants.[9]

Step-by-Step Methodology:

-

Preparation of Phases: Prepare a sufficient quantity of n-octanol saturated with water and water saturated with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.

-

Compound Dissolution: Accurately weigh and dissolve a small amount of 2,3-Dihydro-1H-isoindol-4-ol in the pre-saturated n-octanol or water phase. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a suitable vessel, combine a precise volume of the compound-containing phase with a precise volume of the corresponding empty pre-saturated phase (e.g., 10 mL of each).

-

Equilibration: Agitate the vessel at a constant temperature (typically 25 °C) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vessel at high speed (e.g., 2000-3000 rpm) for 15-20 minutes to achieve a sharp separation between the aqueous and organic layers.[9]

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol ([organic]) and water ([aqueous]) layers using a validated analytical method.

-

Calculation: The partition coefficient P is calculated as the ratio of the concentrations.[7] The final LogP is the base-10 logarithm of this value.

-

P = [organic] / [aqueous]

-

LogP = log₁₀(P)

-

Caption: Workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's bioavailability.[10] A compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a major hurdle in drug development, often leading to failed clinical trials. For a molecule like 2,3-Dihydro-1H-isoindol-4-ol, which contains both a basic amine and an acidic phenol, solubility is expected to be highly dependent on pH.

The shake-flask method remains the definitive technique for measuring thermodynamic (or equilibrium) solubility.[9][10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of excess solid material is crucial to ensure that the solution reaches and maintains saturation throughout the experiment.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and accurately reported temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) is mandatory for data reproducibility.[9][11]

-

Equilibration Time: Sufficient time (often 24-72 hours) is required for the dissolution process to reach thermodynamic equilibrium. This is particularly important for crystalline compounds where the crystal lattice energy must be overcome.

-

Filtration/Separation: The removal of all undissolved solid particles is the most critical step. Syringe filters (e.g., 0.45 µm PTFE) are commonly used, but care must be taken to ensure the compound does not adsorb to the filter material, which would artificially lower the measured solubility.[10]

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of solid 2,3-Dihydro-1H-isoindol-4-ol to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Seal the vial and place it on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 37 °C). Agitate the suspension for a prolonged period (e.g., 48 hours) to ensure equilibrium is achieved.[9]

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove all undissolved solid.

-

Sample Preparation: Dilute the clear filtrate with a suitable solvent to bring the concentration into the working range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

Result Reporting: The measured concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature.

Caption: Workflow for thermodynamic solubility determination.

Ionization State (pKa)

The pKa value(s) of a molecule describe its acidity or basicity and define the extent of its ionization at a given pH. 2,3-Dihydro-1H-isoindol-4-ol is an amphoteric compound, containing:

-

An acidic phenolic hydroxyl group (-OH), which will be deprotonated (negatively charged) at high pH.

-

A basic secondary amine (-NH-), which will be protonated (positively charged) at low pH.

The pKa governs solubility, membrane permeability (as the neutral form is typically more permeable), and receptor binding interactions. The lowest aqueous solubility for such a compound is typically observed at its isoelectric point, where the net charge is zero.[11]

Experimental Determination: The pKa can be determined experimentally using methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. In a typical spectrophotometric titration, the UV absorbance of the compound is measured across a wide range of pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, often identified as the inflection point in the absorbance vs. pH curve.

Section 3: Structural and Spectroscopic Characterization

Confirming the identity and purity of a compound requires a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating molecular structure.[12][13] For 2,3-Dihydro-1H-isoindol-4-ol, one would expect to observe:

-

¹H NMR: Distinct signals for the aromatic protons on the benzene ring, two signals for the non-equivalent benzylic protons of the two CH₂ groups, a broad singlet for the NH proton, and a broad singlet for the phenolic OH proton.

-

¹³C NMR: Signals for the aromatic carbons (some showing C-O and C-N shifts) and a signal for the aliphatic CH₂ carbons.

-

-

Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.[14] For this compound, the expected molecular ion peak (M+) would be at m/z 135.16.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key expected vibrational stretches include a broad O-H band (phenol), an N-H band (secondary amine), C-H stretches for the aromatic ring, and C-H stretches for the aliphatic CH₂ groups.

-

X-ray Crystallography: This is the definitive method for determining the three-dimensional solid-state structure of a crystalline compound. While no crystal structure for 2,3-Dihydro-1H-isoindol-4-ol is publicly available, analysis of related isoindoline derivatives has been performed and provides insight into the typical bond lengths, angles, and packing arrangements of this scaffold.[15][16]

Conclusion

2,3-Dihydro-1H-isoindol-4-ol is a molecule of significant interest owing to the pharmacological importance of the isoindoline scaffold. While specific experimental data for this compound is sparse, this guide provides the necessary technical framework and authoritative protocols for its complete physicochemical characterization. A thorough understanding and empirical determination of its LogP, solubility, and pKa are essential first steps for any researcher or drug development professional seeking to unlock its therapeutic potential. The methodologies described herein represent the industry-standard approach to generating the reliable, reproducible data required to advance a compound through the drug discovery pipeline.

References

- Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.

- 2,3-Dihydro-1H-isoindol-4-ol. BLDpharm.

- 2,3-Dihydro-1H-isoindol-4-ol hydrobromide. ChemBK.

- Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC.

- Harmonizing solubility measurement to lower inter-laboratory variance.

- 2,3-dihydro-1H-isoindol-4-ol hydrochloride. ChemBK.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- LogP—Making Sense of the Value. ACD/Labs.

- An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.

- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.

- 2,3-dihydro-1H-isoindole hydrochloride. PubChem.

- Supporting inform

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037).

- 2,3-dihydro-1H-isoindol-4-amine hydrochloride. AKScientific, Inc..

- The chemistry of isoindole n

- 1H-isoindol-1-one, 2,3-dihydro-. ChemBK.

- Chemical Properties of 1H-Isoindole, 2,3-dihydro- (CAS 496-12-8). Cheméo.

- Synthesis of 4-functionalized-1H-indoles

- Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences.

- Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. PubMed.

- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

- Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. PMC - PubMed Central.

- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 118924-03-1|2,3-Dihydro-1H-isoindol-4-ol|BLD Pharm [bldpharm.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. acdlabs.com [acdlabs.com]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. rsc.org [rsc.org]

- 13. scispace.com [scispace.com]

- 14. Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Stability and Degradation Profile of 2,3-Dihydro-1H-isoindol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and potential degradation profile of 2,3-Dihydro-1H-isoindol-4-ol, a heterocyclic compound of interest in pharmaceutical development. In the absence of extensive published stability data for this specific molecule, this guide synthesizes information from analogous structures, fundamental chemical principles of its constituent functional groups—a secondary amine within an isoindoline core and a phenolic hydroxyl group—and established methodologies for stability testing. It offers a predictive assessment of the molecule's liabilities and outlines a robust, scientifically-grounded strategy for its experimental stability evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling a proactive approach to formulation development, analytical method design, and regulatory compliance.

Introduction: The Scientific Imperative for Understanding Stability

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. A thorough understanding of a molecule's intrinsic stability and its degradation pathways is not merely a regulatory requirement but a scientific necessity for robust drug development. For novel or less-characterized molecules such as 2,3-Dihydro-1H-isoindol-4-ol, a proactive and predictive approach to stability assessment is paramount. This guide is structured to provide not just a theoretical framework for the stability of this isoindoline derivative but also to detail the causality behind the recommended experimental designs for its comprehensive evaluation.

2,3-Dihydro-1H-isoindol-4-ol incorporates two key functional moieties that are known to be susceptible to degradation: a phenolic hydroxyl group and a secondary amine integrated into a heterocyclic system. The interplay of these groups on the isoindoline scaffold dictates the molecule's overall stability profile. This guide will deconstruct the potential reactivity of these components to build a predictive degradation profile, which will then inform the design of forced degradation studies.

Physicochemical Properties and Structural Insights

Table 1: Predicted Physicochemical Properties of 2,3-Dihydro-1H-isoindol-4-ol

| Property | Predicted Value/Characteristic | Rationale and Implications for Stability |

| Molecular Formula | C₈H₉NO | - |

| Molecular Weight | 135.16 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on similar small molecule heterocyclic compounds. |

| pKa | Phenolic -OH: ~9-10; Secondary Amine: ~4-5 | The phenolic hydroxyl group is weakly acidic, while the secondary amine is weakly basic. This suggests pH-dependent stability, particularly in aqueous solutions. |

| Solubility | Expected to have some aqueous solubility, enhanced at acidic and basic pH. Soluble in polar organic solvents. | The presence of both a hydroxyl and an amine group suggests the potential for hydrogen bonding and some water solubility. Solubility will be a key factor in designing solution-state degradation studies. |